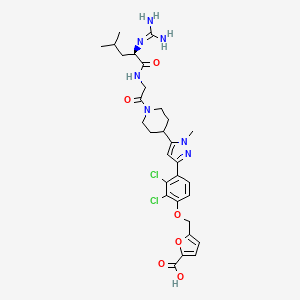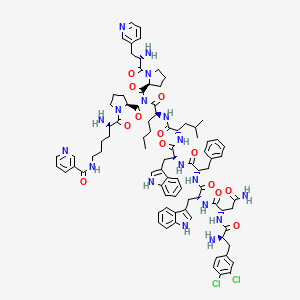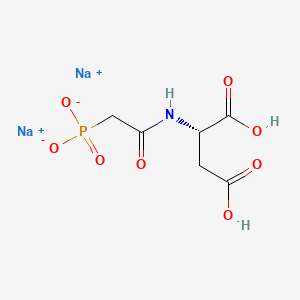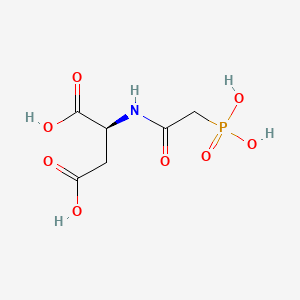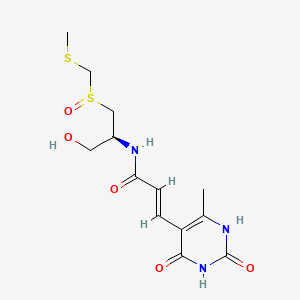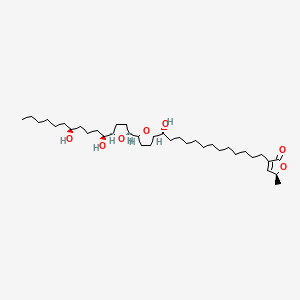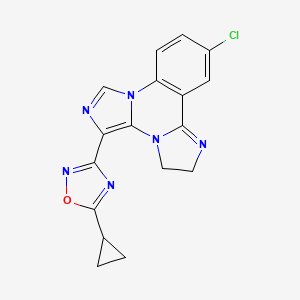
U 90042
Vue d'ensemble
Description
U 90042 est un composé sédatif et hypnotique utilisé dans la recherche scientifique. Sa structure est différente de celle des médicaments benzodiazépiniques, mais ses effets sont similaires. This compound agit comme un agoniste du récepteur de l’acide gamma-aminobutyrique A, ciblant principalement les sous-types alpha 1, alpha 3 et alpha 6 .
Applications De Recherche Scientifique
U 90042 est largement utilisé dans la recherche scientifique en raison de ses propriétés sédatives et hypnotiques. Il est utilisé pour étudier les effets des agonistes du récepteur de l’acide gamma-aminobutyrique A sur le système nerveux central. De plus, this compound est utilisé dans des études pharmacologiques pour comprendre son interaction avec différents sous-types de récepteurs et ses applications thérapeutiques potentielles .
Mécanisme D'action
U 90042 exerce ses effets en agissant comme un agoniste au niveau du récepteur de l’acide gamma-aminobutyrique A, ciblant principalement les sous-types alpha 1, alpha 3 et alpha 6. Cette interaction renforce les effets inhibiteurs de l’acide gamma-aminobutyrique, conduisant à la sédation et à l’hypnose. Les cibles moléculaires et les voies impliquées incluent la modulation des canaux ioniques du chlorure, ce qui entraîne une hyperpolarisation des neurones et une diminution de l’excitabilité neuronale .
Analyse Biochimique
Biochemical Properties
U 90042 is a GABA A agonist acting primarily at the α1, α3, and α6 subtypes . It has comparable affinities for binding to three recombinant subtypes of the gamma-aminobutyric acidA receptor: alpha 1 beta 2 gamma 2, alpha 3 beta 2 gamma 2, and alpha 6 beta 2 gamma 2 . The relatively high affinity for the alpha 6 beta 2 gamma 2 subtype is similar to the benzodiazepine (BZ) partial inverse agonist Ro 15-4513 and different from BZ sedative/hypnotics such as diazepam and zolpidem .
Cellular Effects
In cellular processes, this compound has been observed to suppress locomotor activity and impair rotarod performance in mice . These effects were not antagonized by flumazenil . The sedative effect was further confirmed in rats and monkeys by an increase of behavioral sleep and a corresponding electroencephalographic frequency spectral shift .
Molecular Mechanism
At the molecular level, this compound interacts differentially with the GABAA receptor subtypes . Unlike the BZ hypnotics, this compound does not produce amnesia in the one-trial passive avoidance response in mice but antagonizes diazepam-induced amnesia . In rats trained to discriminate an injection of diazepam from saline, this compound produced predominantly vehicle-appropriate responses, even at depressant doses . The in vivo diazepam-antagonist effect of this compound is consistent with its low intrinsic activity and diazepam-antagonism at the gamma-aminobutyric acidA alpha 1 beta 2 gamma 2 and alpha 3 beta 2 gamma 2 receptor subtypes .
Dosage Effects in Animal Models
In animal models, this compound has been observed to suppress locomotor activity and impair rotarod performance in mice at a dosage of 3 mg/kg . These effects were not antagonized by flumazenil . The sedative effect was further confirmed in rats at a dosage of 10 mg/kg and in monkeys at a dosage of 1 mg/kg .
Méthodes De Préparation
La synthèse de U 90042 implique plusieurs étapes, commençant par la préparation de la structure de base, suivie par l’introduction de groupes fonctionnels. Les conditions réactionnelles comprennent généralement l’utilisation de réactifs et de catalyseurs spécifiques pour obtenir le produit souhaité. Les méthodes de production industrielle peuvent impliquer l’optimisation de ces voies de synthèse pour garantir un rendement et une pureté élevés .
Analyse Des Réactions Chimiques
U 90042 subit diverses réactions chimiques, notamment :
Oxydation : Cette réaction implique l’ajout d’oxygène ou l’élimination d’hydrogène. Les réactifs courants incluent des oxydants comme le permanganate de potassium.
Réduction : Cette réaction implique l’ajout d’hydrogène ou l’élimination d’oxygène. Les réactifs courants incluent des réducteurs comme l’hydrure de lithium et d’aluminium.
Substitution : Cette réaction implique le remplacement d’un groupe fonctionnel par un autre. Les réactifs courants incluent des nucléophiles et des électrophiles.
Les principaux produits formés à partir de ces réactions dépendent des conditions spécifiques et des réactifs utilisés .
Comparaison Avec Des Composés Similaires
U 90042 est unique dans sa structure et son affinité pour les sous-types de récepteurs par rapport aux autres composés sédatifs-hypnotiques. Parmi les composés similaires, on trouve :
Diazepam : Une benzodiazépine avec une affinité différente pour les sous-types de récepteurs.
Zolpidem : Un hypnotique non benzodiazépinique avec un mécanisme d’action différent.
Ro 15-4513 : Un agoniste inverse partiel de la benzodiazépine avec une affinité similaire pour le sous-type alpha 6 bêta 2 gamma 2
La structure distincte de this compound et son affinité pour les sous-types de récepteurs en font un composé précieux pour la recherche scientifique.
Propriétés
IUPAC Name |
3-(14-chloro-2,4,7,10-tetrazatetracyclo[10.4.0.02,6.07,11]hexadeca-1(12),3,5,10,13,15-hexaen-5-yl)-5-cyclopropyl-1,2,4-oxadiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13ClN6O/c18-10-3-4-12-11(7-10)15-19-5-6-23(15)17-13(20-8-24(12)17)14-21-16(25-22-14)9-1-2-9/h3-4,7-9H,1-2,5-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLPSAAPUJUVQPP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NC(=NO2)C3=C4N5CCN=C5C6=C(N4C=N3)C=CC(=C6)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13ClN6O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40158771 | |
| Record name | 11-Chloro-5-(5-cyclopropyl-1,2,4-oxadiazol-3-yl)-2,3-dihydrodiimidazo[1,5-a:1',2'-c]quinazoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40158771 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
352.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
134516-99-7 | |
| Record name | 11-Chloro-5-(5-cyclopropyl-1,2,4-oxadiazol-3-yl)-2,3-dihydrodiimidazo[1,5-a:1′,2′-c]quinazoline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=134516-99-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | U 90042 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0134516997 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 11-Chloro-5-(5-cyclopropyl-1,2,4-oxadiazol-3-yl)-2,3-dihydrodiimidazo[1,5-a:1',2'-c]quinazoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40158771 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


